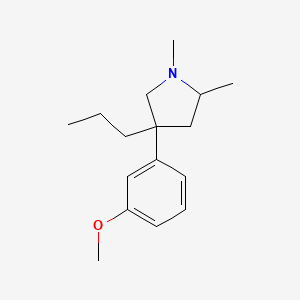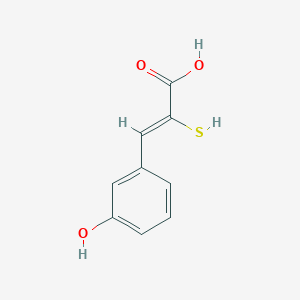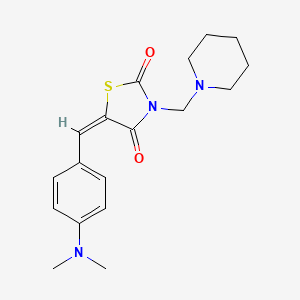
1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This compound is characterized by the presence of a methoxyphenyl group and a propyl group attached to the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of Substituents: The dimethyl, methoxyphenyl, and propyl groups can be introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable alkylating agent.
Final Assembly: The final compound can be obtained by combining the synthesized intermediates through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate the function of specific proteins or enzymes.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
1,5-Dimethyl-3-phenyl-3-propylpyrrolidine: Lacks the methoxy group, which may affect its chemical and biological properties.
1,5-Dimethyl-3-(p-methoxyphenyl)-3-propylpyrrolidine: Has the methoxy group in a different position, which could influence its reactivity and interactions.
1,5-Dimethyl-3-(m-methoxyphenyl)-3-butylpyrrolidine: Contains a butyl group instead of a propyl group, potentially altering its physical and chemical characteristics.
Uniqueness
1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine is unique due to the specific arrangement of its substituents, which can influence its reactivity, stability, and interactions with biological targets. The presence of the methoxy group in the meta position may impart distinct electronic and steric effects compared to other similar compounds.
特性
CAS番号 |
2088-50-8 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC名 |
4-(3-methoxyphenyl)-1,2-dimethyl-4-propylpyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-5-9-16(11-13(2)17(3)12-16)14-7-6-8-15(10-14)18-4/h6-8,10,13H,5,9,11-12H2,1-4H3 |
InChIキー |
FQHBZOZTHKHSBP-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CC(N(C1)C)C)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)

![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)







![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
